molecular formula C10H16O2 B14712186 3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl- CAS No. 13746-43-5

3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl-

Cat. No.: B14712186
CAS No.: 13746-43-5
M. Wt: 168.23 g/mol
InChI Key: LMQGITVNFNTYPJ-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl- is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclohexene, featuring a carboxylic acid group and three methyl groups attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl- can be achieved through several methods. One common approach involves the cycloaddition reaction of 2,3-dimethyl-1,3-butadiene with acrolein, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include the use of a catalyst such as palladium or platinum and an oxidizing agent like potassium permanganate or chromium trioxide .

Industrial Production Methods

In industrial settings, the production of 3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl- often involves large-scale cycloaddition reactions followed by purification processes such as distillation and recrystallization. The use of continuous flow reactors and automated systems helps in achieving high yields and purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alcohols, amines, and acid chlorides.

Major Products Formed

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Esters and amides.

Scientific Research Applications

3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, microbial growth, and cellular signaling. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methyl groups and a carboxylic acid group on the cyclohexene ring makes it a versatile compound for various synthetic and research applications .

Properties

CAS No.

13746-43-5

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2,2,4-trimethylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C10H16O2/c1-7-4-5-8(9(11)12)10(2,3)6-7/h6,8H,4-5H2,1-3H3,(H,11,12)

InChI Key

LMQGITVNFNTYPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(CC1)C(=O)O)(C)C

Origin of Product

United States

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